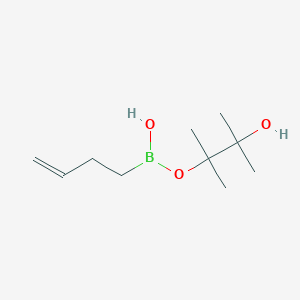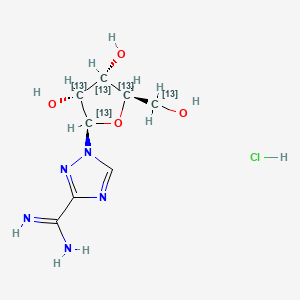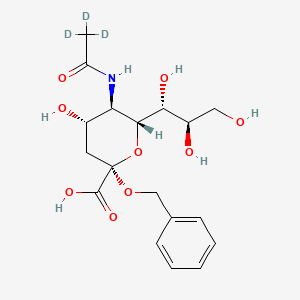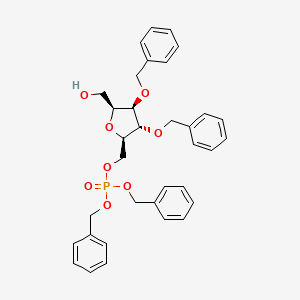
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a difluoroethanone moiety
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2,3-difluoro-4-methylphenyl compounds, followed by the introduction of the difluoroethanone group. Reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and fluorine-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research, with studies focusing on its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
5-Bromo-2,3-difluoro-4-methylphenylboronic acid: This compound shares a similar phenyl structure but differs in the functional groups attached, leading to different chemical properties and applications.
(5-Bromo-2,3-difluoro-4-methylphenyl)methanol:
(5-Bromo-2,3-difluoro-4-methylphenyl)(phenyl)methanone: This compound includes a phenyl group, which alters its chemical behavior and applications compared to the difluoroethanone derivative.
Propriétés
Formule moléculaire |
C9H5BrF4O |
|---|---|
Poids moléculaire |
285.03 g/mol |
Nom IUPAC |
1-(5-bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H5BrF4O/c1-3-5(10)2-4(7(12)6(3)11)8(15)9(13)14/h2,9H,1H3 |
Clé InChI |
MJBVNVMQHUWYLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1F)F)C(=O)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)
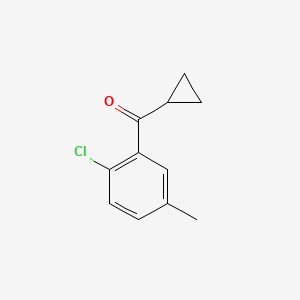
![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)


![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)


